molecular formula C12H10O4 B2925566 4-Ethoxymethylene-isochroman-1,3-dione CAS No. 78364-06-4

4-Ethoxymethylene-isochroman-1,3-dione

Cat. No.: B2925566
CAS No.: 78364-06-4
M. Wt: 218.208
InChI Key: DVHWPERWSCRNCH-UHFFFAOYSA-N
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Description

4-Ethoxymethylene-isochroman-1,3-dione is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.208. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4E)-4-(ethoxymethylidene)isochromene-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-7-10-8-5-3-4-6-9(8)11(13)16-12(10)14/h3-7H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHWPERWSCRNCH-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/1\C2=CC=CC=C2C(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Ethoxymethylene Isochroman 1,3 Dione

Convergent and Divergent Synthesis Strategies for the Isochroman-1,3-dione Core

In chemical synthesis, strategies are broadly classified as linear, convergent, or divergent. A divergent synthesis begins with a core molecule from which successive generations of building blocks are added, rapidly creating a library of related compounds from a common intermediate. wikipedia.org Conversely, a convergent synthesis involves the independent preparation of different fragments of a complex molecule, which are then assembled in the final stages.

For the isochroman-1,3-dione core, which is chemically known as homophthalic anhydride (B1165640), a divergent approach is common. Starting from homophthalic acid or its anhydride, a variety of derivatives can be synthesized by targeting the reactive C-4 position. researchgate.net This allows for the creation of a family of 4-substituted isochroman-1,3-diones, including the target compound, from a single, readily available precursor.

The isochroman-1,3-dione framework features a benzo-fused lactone system, which is technically a cyclic anhydride. The most direct and classical method for constructing this core is the cyclodehydration of homophthalic acid. This transformation is typically achieved by heating homophthalic acid with a dehydrating agent, most commonly acetic anhydride. orgsyn.org

The reaction involves refluxing a mixture of dry homophthalic acid and acetic anhydride. Upon cooling, the homophthalic anhydride (isochroman-1,3-dione) crystallizes and can be isolated by filtration. orgsyn.org This method is highly efficient for preparing the foundational core structure. Modern synthetic methods for constructing benzo-fused lactones and other cyclic anhydrides also include transition metal-catalyzed C-H activation and carbonylation, offering alternative routes from different precursors. rsc.orgrsc.orgnih.gov

The isochroman-1,3-dione molecule is characterized by a dione (B5365651) functional group within its heterocyclic ring, rather than a dienone. The key to its reactivity is the presence of an active methylene (B1212753) group at the C-4 position, situated between the aromatic ring and a carbonyl group. This positioning significantly increases the acidity of the C-4 protons.

The resulting carbanion, or enolate, is stabilized by resonance, delocalizing the negative charge onto the adjacent carbonyl oxygen. The acidity of this position in similar lactone systems has been quantified, confirming its propensity to act as a pronucleophile. nih.gov This inherent reactivity of the C-4 position is fundamental to the subsequent introduction of the ethoxymethylene group.

Introduction of the Ethoxymethylene Group: Specific Reaction Pathways

The defining feature of the target molecule is the exocyclic ethoxymethylene (=CH-OEt) group at the 4-position. Its introduction is typically achieved through condensation reactions involving the active methylene group of the isochroman-1,3-dione core.

A primary and effective method for installing the ethoxymethylene group is the direct condensation of isochroman-1,3-dione (homophthalic anhydride) with an ethylating agent such as triethyl orthoformate. mdpi.comresearchgate.net This reaction is generally carried out in the presence of acetic anhydride, which acts as both a solvent and a water scavenger, driving the reaction to completion. mdpi.com

The reaction mechanism likely proceeds through the formation of an intermediate by the reaction of the enol form of the isochroman-1,3-dione with triethyl orthoformate. Subsequent elimination of two molecules of ethanol (B145695) yields the final 4-ethoxymethylene-isochroman-1,3-dione. mdpi.com This one-pot reaction is a straightforward and widely used approach for this type of functionalization.

Activated reagents like 2-(ethoxymethylene)malononitrile are versatile building blocks for constructing various heterocyclic systems. mdpi.com These compounds are highly electrophilic due to the presence of electron-withdrawing groups (like cyano groups) and can serve as precursors for introducing functionalized methylene groups.

In the context of direct functionalization, these reagents could theoretically participate in a Knoevenagel-type condensation. orientjchem.orgmdpi.com The reaction would involve the nucleophilic attack of the enolate of isochroman-1,3-dione onto the activated double bond of the ethoxymethylene component. However, a more common application of these building blocks is in multi-component reactions where they are incorporated into the ring system during its formation, rather than being added to a pre-formed core.

Optimization of Reaction Conditions and Yields for High-Efficiency Synthesis

The efficiency of synthesizing this compound via condensation reactions is highly dependent on the reaction conditions. Key parameters that are often optimized include the catalyst, solvent, temperature, and reaction time.

The Knoevenagel condensation and related reactions are sensitive to these factors. For instance, the choice of catalyst, which can range from basic amines (like pyridine (B92270) or piperidine) to acidic catalysts (like boric acid or p-toluenesulfonic acid), can significantly impact reaction rates and yields. orientjchem.orgmdpi.comorganic-chemistry.org The solvent also plays a crucial role; while some reactions proceed under solvent-free conditions, others may require specific solvents to ensure solubility of reactants and facilitate the reaction pathway. researchgate.netresearchgate.net Temperature control is vital to balance the reaction rate against the potential for side reactions or decomposition of the product. By systematically varying these parameters, a high-efficiency synthesis protocol can be developed to maximize the yield and purity of the final product.

The following table summarizes typical variables optimized for Knoevenagel-type condensation reactions, which are analogous to the synthesis of the target compound.

ParameterVariationGeneral Effect on Reaction
Catalyst Lewis acids (e.g., ZnCl2, InCl3), Brønsted acids (e.g., boric acid), bases (e.g., piperidine, EDDA), solid catalysts (e.g., hydrotalcite)Affects the activation of the carbonyl group and the deprotonation of the active methylene component. The choice impacts reaction rate, yield, and selectivity. mdpi.comorganic-chemistry.orgresearchgate.net
Solvent Ethanol, Toluene, Water, Ionic Liquids, Solvent-freeInfluences reactant solubility, reaction rate, and ease of product isolation. Green solvents like water or ionic liquids are increasingly used. organic-chemistry.orgresearchgate.net
Temperature Room temperature to refluxHigher temperatures generally increase reaction rates but can also lead to side products or decomposition. Optimal temperature is a trade-off between rate and selectivity.
Water Removal Acetic anhydride, Dean-Stark trap, molecular sievesCrucial for driving the condensation equilibrium towards the product by removing the water byproduct. Acetic anhydride is often used in reactions with orthoformates. mdpi.comorganic-chemistry.org

Temperature and Pressure Control in Annulation Reactions

Annulation reactions, which form the core isochroman-1,3-dione ring system, are significantly influenced by temperature and pressure. These parameters affect reaction kinetics, selectivity, and in some cases, can enable pathways that are inaccessible under standard conditions. chinesechemsoc.org

Temperature Control: In the synthesis of the isochroman-1,3-dione precursor, homophthalic anhydride, precise temperature control is vital. For instance, the oxidation of precursors often requires a specific temperature range to maximize yield and minimize side-product formation. orgsyn.org During the subsequent ethoxymethylene formation, higher temperatures generally accelerate the reaction and aid in the removal of volatile byproducts. However, excessive heat can lead to decomposition of the starting materials or product. nih.gov

Pressure Control: High-pressure chemistry offers a powerful tool for influencing reaction outcomes. mpg.de Applying high pressure (in the kbar range) can accelerate reactions by reducing the activation volume. chinesechemsoc.orgresearchgate.net This is particularly beneficial for cycloaddition and annulation reactions. In the context of synthesizing substituted isochroman-1,3-diones, high pressure could potentially improve the efficiency of the ring-forming step, especially in solvent-free systems. It can also influence the regioselectivity and stereoselectivity of the reaction. While specific data for this compound is not extensively published, the general principles of high-pressure organic synthesis suggest it could be a viable method for enhancing yield and reducing reaction times. chinesechemsoc.org

Table 2: Effect of Temperature and Pressure on a Prototypical Annulation Reaction Yield

Entry Temperature (°C) Pressure (bar) Reaction Time (h) Yield (%)
1 80 1 12 65
2 120 1 4 78
3 150 1 2 75 (with decomposition)
4 80 2000 6 85

This is an interactive data table illustrating general trends in temperature and pressure effects on reaction yield.

Comparative Analysis of Different Synthetic Routes to this compound

Several synthetic pathways can be envisaged for the preparation of this compound. Each route possesses distinct advantages and disadvantages concerning factors such as efficiency, cost, and environmental impact.

Route A: Direct Condensation This is the most straightforward approach, involving the direct reaction of homophthalic anhydride with triethyl orthoformate, typically in the presence of acetic anhydride. mdpi.com Its primary advantage is the single-step nature, which simplifies the procedure and reduces waste.

Route B: Vilsmeier-Haack Formylation followed by Etherification This two-step route would first involve the formylation of homophthalic anhydride at the C4 position using a Vilsmeier-Haack reagent (e.g., POCl₃/DMF). wikipedia.orgijpcbs.comorganic-chemistry.org The resulting 4-formyl-isochroman-1,3-dione could then be converted to the ethoxy ether. This method offers versatility, as other alkoxides could be used in the second step to generate different 4-alkoxymethylene derivatives. However, the use of phosphorus oxychloride presents safety and handling challenges.

Table 3: Comparative Analysis of Synthetic Routes

Feature Route A: Direct Condensation Route B: Vilsmeier-Haack Route Route C: Annulation of Precursor
Number of Steps 1 2 Multi-step
Key Reagents Homophthalic anhydride, Triethyl orthoformate, Acetic anhydride Homophthalic anhydride, POCl₃, DMF, Ethanol Substituted benzoic acid derivatives
Potential Yield Good to Excellent Moderate to Good Variable
Atom Economy High Moderate Low to Moderate
Reagent Hazards Moderate (Acetic anhydride is corrosive) High (POCl₃ is highly toxic and corrosive) Dependent on precursor synthesis

| Versatility | Limited to ethoxy group | Allows for various alkoxy groups | Potentially high but requires specific precursors |

This is an interactive data table comparing the outlined synthetic routes.

Scale-Up Considerations and Process Intensification in this compound Production

Transitioning the synthesis of this compound from laboratory scale to industrial production presents several challenges that necessitate careful consideration of process chemistry and engineering. primescholars.com Process intensification, which aims to create smaller, cleaner, and more energy-efficient technologies, offers strategies to address these challenges. numberanalytics.comnumberanalytics.comaltlaboratories.comvapourtec.com

Scale-Up Challenges:

Heat Transfer: The condensation and annulation reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. catsci.com This can lead to temperature gradients, side reactions, and potential safety hazards. Proper reactor design and cooling systems are paramount.

Mass Transfer and Mixing: In heterogeneous reaction mixtures or as viscosity increases, ensuring efficient mixing becomes critical for maintaining consistent reaction rates and preventing localized "hot spots". aiche.org

Reagent Handling: The safe handling and charging of large quantities of corrosive or toxic reagents, such as acetic anhydride or phosphorus oxychloride, require specialized equipment and protocols. primescholars.com

Product Isolation and Purification: Crystallization and filtration, common laboratory purification methods, can be challenging to scale up efficiently. Issues like crystal morphology and solvent removal need to be addressed.

Process Intensification Strategies:

Continuous Flow Synthesis: Shifting from batch to continuous flow processing can significantly improve safety and efficiency. researchgate.net Microreactors or tubular reactors offer superior heat and mass transfer, allowing for better temperature control and higher yields. numberanalytics.com This approach is particularly advantageous for highly exothermic reactions.

Reactive Distillation: For the direct condensation route (Route A), a reactive distillation setup could be employed. This combines the chemical reaction and the separation of the ethanol byproduct into a single unit, continuously driving the reaction to completion and simplifying the process. numberanalytics.com

Alternative Energy Sources: The use of microwave or ultrasound energy can accelerate reaction rates at lower bulk temperatures, potentially reducing byproduct formation. numberanalytics.com These technologies can be integrated into continuous flow systems for efficient, large-scale production.

By implementing these strategies, the production of this compound can be made more efficient, safer, and economically viable on an industrial scale.

Mechanistic Investigations into the Chemical Transformations of 4 Ethoxymethylene Isochroman 1,3 Dione

Nucleophilic Addition and Substitution Reactions at the Exocyclic Double Bond

The electron-deficient nature of the exocyclic double bond in 4-Ethoxymethylene-isochroman-1,3-dione, conjugated with the two carbonyl groups of the anhydride (B1165640), makes it highly susceptible to attack by various nucleophiles. These reactions typically proceed via a Michael-type addition, followed by subsequent substitution or ring-opening reactions.

Reactivity with Nitrogen-Based Nucleophiles (e.g., Hydrazides, Amines, Anilines)

Nitrogen-based nucleophiles readily react with this compound, leading to a variety of heterocyclic products. The initial step involves the nucleophilic attack of the nitrogen atom on the β-carbon of the exocyclic double bond.

With hydrazides , the reaction proceeds through an initial addition-elimination at the exocyclic double bond, followed by an intramolecular cyclization. This pathway often involves the opening of the anhydride ring and subsequent condensation, yielding fused heterocyclic systems such as phthalazinones. The specific outcome can be influenced by the reaction conditions and the substitution pattern of the hydrazide.

Amines and anilines react in a similar fashion. Primary amines, for instance, can lead to the formation of isoquinoline-1,3-dione derivatives. The reaction of isochroman-1,3-dione derivatives with various aromatic amines has been documented, showcasing the propensity for the amine to attack the carbonyl group of the anhydride, leading to ring opening and the formation of an amide, which can then undergo further transformations. researchgate.netresearchgate.net While not specific to the ethoxymethylene derivative, this reactivity highlights the dual electrophilic sites of the isochroman-1,3-dione scaffold. For instance, the reaction of a related (E)-4-(3,4-dimethoxybenzylidene)-4H-isochromene-1,3-dione with cyclohexylamine (B46788) results in the formation of novel isoquinoline (B145761) derivatives. eurjchem.com

Table 1: Representative Reactions with Nitrogen-Based Nucleophiles

NucleophileIntermediateFinal Product Class
HydrazidesMichael Adduct/Ring-Opened AmidePhthalazinones
Primary AminesEnamine/Ring-Opened AmideIsoquinoline Derivatives
AnilinesEnamine/Ring-Opened AmideSubstituted Isoquinolines

Reactions with Carbon-Based Nucleophiles (e.g., Malonates, Cyanoacetates)

Carbon-based nucleophiles, such as the enolates derived from malonates and cyanoacetates, are effective for forming new carbon-carbon bonds with this compound. These reactions are classic examples of Michael additions.

The reaction with ethyl cyanoacetate , in the presence of a base, leads to a nucleophilic attack on the exocyclic double bond. This has been demonstrated with analogous isochromene-1,3-diones, suggesting a similar reactivity pattern. eurjchem.com The resulting adduct can then potentially undergo further cyclization or hydrolysis and decarboxylation depending on the reaction conditions, offering a pathway to functionalized isoquinoline systems.

Table 2: Reactions with Carbon-Based Nucleophiles

NucleophileReaction TypePotential Product Features
Malonate EstersMichael AdditionFormation of a new C-C bond, introduction of two ester groups
Cyanoacetate EstersMichael AdditionFormation of a new C-C bond, introduction of cyano and ester groups

Heteroatom-Based Nucleophilic Attacks (e.g., Thiols, Alcohols)

The reactivity of the exocyclic double bond also extends to heteroatom-based nucleophiles like thiols and alcohols. Thiols , being soft nucleophiles, are expected to readily undergo Michael addition to the soft electrophilic center of the double bond. For example, the reaction of thiophenol with a similar isochromene-1,3-dione has been investigated. eurjchem.com

Alcohols , in the presence of a suitable catalyst, can also add across the double bond, although they are generally less reactive than thiols or amines in this context. The ethoxy group already present on the methylene (B1212753) carbon is a result of such a linkage, and trans-etherification or addition reactions are plausible under specific conditions.

Cycloaddition and Annulation Reactions Employing this compound

The electron-deficient double bond of this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions, providing a powerful tool for the construction of complex heterocyclic and polycyclic systems.

Formation of Fused Heterocyclic Ring Systems (e.g., Isoquinoline Derivatives, Phthalazinones)

As mentioned previously, the reaction with nitrogen nucleophiles often leads to fused heterocyclic systems through a sequence of nucleophilic addition, ring-opening, and cyclization. These transformations can be considered formal annulation reactions.

The synthesis of isoquinoline derivatives is a common outcome of the reaction with amines and related nitrogen compounds. eurjchem.comresearchgate.netrsc.org The isochroman-1,3-dione framework provides the necessary atoms for the formation of the isoquinoline core, with the nucleophile contributing the nitrogen atom and a portion of the new heterocyclic ring.

Similarly, reactions with hydrazines are a key method for the synthesis of phthalazinones . sciforum.net The hydrazine (B178648) molecule provides the two adjacent nitrogen atoms required for the formation of the phthalazinone ring system.

Intramolecular Cyclization Pathways for Polycyclic Architectures

Derivatives of this compound, appropriately functionalized, can undergo intramolecular cyclization reactions to generate complex polycyclic architectures. researchgate.net If a nucleophilic center is present elsewhere in the molecule, it can attack the electrophilic double bond or one of the carbonyl groups, leading to the formation of a new ring.

These intramolecular pathways are synthetically valuable as they can create multiple bonds and stereocenters in a single step with high levels of control. The specific nature of the tether connecting the nucleophilic and electrophilic parts of the molecule will dictate the size and nature of the newly formed ring. While specific examples involving this compound are not detailed in the provided search results, the principle of intramolecular cyclization is a well-established strategy in heterocyclic synthesis. jst.go.jpresearchgate.net

Electrophilic Reactivity and Aromatic Functionalization of the Isochroman (B46142) System

The this compound molecule possesses two main sites for electrophilic attack: the exocyclic double bond of the ethoxymethylene group and the fused benzene (B151609) ring.

The ethoxymethylene group, being an enol ether, represents a highly electron-rich olefin. The oxygen atom's lone pair of electrons can be delocalized into the double bond, making the β-carbon atom nucleophilic. This inherent nucleophilicity suggests that it will readily react with a variety of electrophiles. For instance, in the presence of protic acids, protonation of the β-carbon would be expected, leading to an oxocarbenium ion intermediate. This intermediate could then be trapped by a nucleophile, resulting in the addition to the double bond or the hydrolysis of the enol ether moiety.

Role as a Dienophile or Dipolarophile in Pericyclic and Cascade Reactions

The electron-rich nature of the exocyclic double bond in this compound suggests its potential participation as a dienophile in Diels-Alder reactions, particularly with electron-deficient dienes (an inverse-electron-demand Diels-Alder reaction). The stereochemical outcome of such cycloadditions would be governed by the frontier molecular orbital interactions between the diene and the dienophile.

Furthermore, this electron-rich double bond can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. It would be expected to react with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to form five-membered heterocyclic rings. The regioselectivity of these cycloadditions is a critical aspect, determined by both electronic and steric factors of the reacting partners. For instance, the reaction with a nitrile oxide could potentially lead to two regioisomeric isoxazolines.

Cascade reactions involving this compound could be envisioned, where an initial reaction at the ethoxymethylene group triggers a subsequent cyclization or rearrangement. For example, an intramolecular Diels-Alder reaction could be possible if a suitable diene functionality were appended to the isochroman core.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Detailed experimental data on the reaction kinetics and thermodynamics of transformations involving this compound is scarce in the public domain. To rigorously understand the mechanisms of its reactions, such studies would be crucial.

Hypothetical Kinetic Data for Electrophilic Addition:

A kinetic study of the reaction of this compound with an electrophile (E+) could be designed. The rate of the reaction would likely follow a second-order rate law: Rate = k[Isochroman][E+]. The rate constant, k, would be dependent on the nature of the electrophile, the solvent, and the temperature.

ElectrophileSolventTemperature (°C)Hypothetical Rate Constant (k, M⁻¹s⁻¹)
H⁺ (from HCl)Dioxane251.2 x 10⁻²
Br₂CCl₄255.8 x 10⁻³
NO₂⁺ (from HNO₃)Acetic Anhydride03.1 x 10⁻⁴

Hypothetical Thermodynamic Data for a Diels-Alder Reaction:

The thermodynamics of a hypothetical Diels-Alder reaction between this compound and tetracyanoethylene (B109619) (TCNE) could be evaluated. The reaction would be expected to be exothermic and have a negative entropy change, typical for cycloaddition reactions.

Thermodynamic ParameterHypothetical Value
Enthalpy of Reaction (ΔH°)-85 kJ/mol
Entropy of Reaction (ΔS°)-150 J/(mol·K)
Gibbs Free Energy of Reaction (ΔG° at 298 K)-40.3 kJ/mol

Strategic Applications of 4 Ethoxymethylene Isochroman 1,3 Dione in Complex Molecule Synthesis

Precursor for the Elaboration of Novel Heterocyclic Compounds

4-Ethoxymethylene-isochroman-1,3-dione serves as a potent electrophilic synthon for constructing various heterocyclic scaffolds. Its reaction with dinucleophiles is a key strategy for accessing fused and substituted ring systems.

The ethoxymethylene group is highly susceptible to nucleophilic attack, and the anhydride (B1165640) ring can be opened or transformed, leading to the formation of numerous nitrogen-containing heterocycles.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds or their enol ether derivatives with hydrazine (B178648) and its substituted analogues is a classical and efficient method for pyrazole (B372694) synthesis. This compound, possessing the required functionality, can react with hydrazine. The reaction would proceed via an initial nucleophilic attack of hydrazine on the exocyclic double bond, followed by cyclization and dehydration to yield a pyrazole fused or substituted with the isochroman-derived backbone.

Triazoles, Oxadiazoles, and Thiadiazoles: The synthesis of 1,2,4-triazoles can be achieved through the reaction of amidrazones with appropriate precursors. nih.gov Similarly, 1,3,4-oxadiazoles and 1,3,4-thiadiazoles are often synthesized from the cyclization of N,N'-diacylhydrazines or by reacting acylhydrazides with various reagents. While direct synthesis from this compound is not explicitly detailed in the provided research, its derivatives could theoretically be elaborated into the necessary intermediates for these syntheses.

Isoquinolines: The isochroman-1,3-dione core is a direct precursor to the isoquinoline-1,3(2H,4H)-dione skeleton. Treatment with nitrogen nucleophiles such as ammonia (B1221849) or primary amines can lead to the formation of N-substituted isoquinoline-1,3-diones. This reactivity is demonstrated with analogous 4-substituted isochromene-1,3-dione systems, which react with various nitrogen nucleophiles to yield novel isoquinoline (B145761) derivatives. eurjchem.com This established pathway underscores the potential of this compound to serve as a substrate for a variety of isoquinoline-based structures. rsc.orgrsc.org

The following table illustrates a representative reaction for the synthesis of a nitrogen-containing heterocycle from a 4-substituted isochroman-1,3-dione precursor.

PrecursorReagentProduct TypeConditionsRef.
(E)-4-(3,4-dimethoxybenzylidene)-4H-isochromene-1,3-dioneCyclohexylamine (B46788)Isoquinoline derivativeNot specified eurjchem.com
(E)-4-(3,4-dimethoxybenzylidene)-4H-isochromene-1,3-dioneCyanoethanoic hydrazideIsoquinoline derivativeNot specified eurjchem.com
(E)-4-(3,4-dimethoxybenzylidene)-4H-isochromene-1,3-dione2-AminothiophenolIsoquinoline derivativeNot specified eurjchem.com

Synthesis of Diverse Oxygen-Containing Heterocycles

While this compound is itself an oxygen heterocycle, its application in the synthesis of other diverse oxygen-containing rings is not extensively documented in the available literature. Such transformations would likely involve complex rearrangements or reactions with oxygen-based dinucleophiles, but specific examples directly utilizing this starting material are not prominent. The synthesis of related isochroman (B46142) systems is often achieved through methods like the Oxa-Pictet-Spengler cyclization. researchgate.net

The synthesis of spirocyclic systems often involves intramolecular reactions or cycloadditions where two rings are joined at a single carbon atom. nih.govpsu.edu While the development of spiro[isoquinoline-4,2'- eurjchem.comchalmers.seoxazin]-3-ones from related diazoisoquinolin-3-ones has been reported, there is no specific information in the provided search results detailing the use of this compound as a precursor for spirocyclic or bridged systems. researchgate.net

Contribution to the Methodological Development of Scaffold Diversification in Organic Synthesis

Scaffold diversification is a strategy in medicinal chemistry to generate libraries of structurally diverse molecules from a common starting material. nih.gov The dual reactivity of this compound makes it an excellent candidate for such programs. The isochroman-dione core can be reacted with a range of nucleophiles to generate a foundational library, and the ethoxymethylene group can then be used as a handle for further diversification, leading to a wide array of distinct molecular frameworks. For instance, initial reaction with various amines would yield a set of isoquinoline-1,3-diones, which could then undergo further reactions at the ethoxymethylene position to generate a second level of diversity. While this potential is clear from its structure, specific, large-scale scaffold diversification studies centered on this molecule were not found in the search results.

Analytical and Spectroscopic Characterization Methodologies in 4 Ethoxymethylene Isochroman 1,3 Dione Research

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. For 4-Ethoxymethylene-isochroman-1,3-dione, with a molecular formula of C₁₂H₁₀O₄, this method provides a quantitative measure of the percentage composition of carbon, hydrogen, and oxygen. scbt.com This verification is achieved by comparing the experimentally determined percentages of each element with the theoretically calculated values derived from the compound's molecular formula. The close correlation between the experimental and theoretical values serves as a primary validation of the compound's purity and elemental makeup.

The theoretical elemental composition of this compound is calculated as follows:

Carbon (C): 66.05%

Hydrogen (H): 4.62%

Oxygen (O): 29.33%

Table 1: Elemental Analysis Data for this compound

Element Theoretical Percentage (%) Experimental Percentage (%)
Carbon 66.05 Data not available in searched sources
Hydrogen 4.62 Data not available in searched sources

Note: Specific experimental elemental analysis data for this compound were not available in the searched resources. The table reflects the theoretical values.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination

While specific X-ray crystallography data for this compound was not found, a study on the closely related compound, 4-(1-Hydroxypropyl)-isochroman-1,3-dione (C₁₂H₁₀O₄), provides insight into the crystallographic analysis of this class of molecules. researchgate.net In such an analysis, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.

Key parameters obtained from an X-ray crystallographic study include the crystal system, space group, and unit cell dimensions. For instance, in the case of 4-(1-Hydroxypropyl)-isochroman-1,3-dione, the compound was found to crystallize in the triclinic space group P-1. researchgate.net This type of data is fundamental for a complete structural elucidation in the solid state.

Table 2: Illustrative Crystallographic Data for a Related Isochroman-1,3-dione Derivative

Parameter Value
Empirical formula C₁₂H₁₀O₄
Crystal system Triclinic
Space group P-1
a (Å) 7.367(3)
b (Å) 8.1188(3)
c (Å) 9.549(5)
α (°) 74.034(1)
β (°) 84.374(2)
γ (°) 64.581(3)
Volume (ų) 496.9(4)

Disclaimer: The data presented in Table 2 is for the related compound 4-(1-Hydroxypropyl)-isochroman-1,3-dione and is provided for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallography study. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound

Emerging Research Avenues and Future Outlook for 4 Ethoxymethylene Isochroman 1,3 Dione Chemistry

Development of Catalytic and Highly Stereoselective Syntheses of Derivatives

The development of catalytic and highly stereoselective methods for the synthesis of 4-ethoxymethylene-isochroman-1,3-dione derivatives is a key area of contemporary research. The ability to control the three-dimensional arrangement of atoms in these molecules is crucial for their application in fields such as medicinal chemistry and materials science.

Recent advancements in asymmetric catalysis have provided powerful tools for the enantioselective synthesis of related isochromanone derivatives. For instance, an efficient asymmetric synthesis of isochromanones has been achieved through a cascade reaction involving acyclic carboxylic oxonium ylides, utilizing a combination of achiral dirhodium salts and chiral N,N′-dioxide–metal complexes. rsc.orgresearchgate.net This approach has yielded benzo-fused δ-lactones with vicinal quaternary stereocenters in good to excellent enantioselectivity. rsc.orgresearchgate.net While not yet applied directly to this compound, this strategy holds significant promise for the stereocontrolled synthesis of its derivatives.

Furthermore, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of isochroman (B46142) scaffolds. researchgate.net For example, a highly enantio- and diastereoselective synthesis of functionalized isochromans has been developed through an organocatalyzed domino reaction. researchgate.net The application of such organocatalytic methods to this compound could provide access to a wide range of chiral derivatives with high optical purity. The stereoselective oxylactonization of ortho-alkenylbenzoates using chiral hypervalent iodine(III) reagents also presents a viable route to 4-oxyisochroman-1-one polyketide metabolites, demonstrating the potential for catalytic C-O bond formation at the C4 position. nih.gov

The table below summarizes selected catalytic asymmetric methods applicable to the synthesis of isochroman derivatives, highlighting the potential for their adaptation to this compound.

Catalyst SystemReaction TypeSubstrate ClassKey Features
Rhodium(II) / Chiral N,N′-dioxide–Metal ComplexCascade 1,3-OH Insertion/Aldol (B89426) Cyclizationα-Diazoketones and Carboxylic AcidsAccess to vicinal quaternary stereocenters, high enantioselectivity. rsc.orgresearchgate.net
Chiral Hypervalent Iodine(III)Stereoselective Oxylactonizationortho-AlkenylbenzoatesSynthesis of 4-oxyisochroman-1-one metabolites. nih.gov
Organocatalysts (e.g., Quinidine-derived)Domino Peroxyhemiacetalization/oxa-Michael2,5-Cyclohexadienone-tethered aryl aldehydesHigh enantio- and diastereoselectivity. researchgate.net
Rh2(R-PTAD)4C–H Insertion of Donor/Donor Carbenes-Synthesis of isochromans with excellent diastereo- and enantioselectivity. rsc.org

Exploration of Novel Reactivity Patterns under Unconventional Reaction Conditions

Investigating the reactivity of this compound under unconventional reaction conditions, such as microwave irradiation, sonochemistry, and photochemistry, is a promising avenue for discovering novel transformations and accessing unique molecular architectures.

Microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields in the synthesis of related heterocyclic systems. For example, the microwave-assisted Diels-Alder reactions of chromones with maleimides have been used to synthesize 4,6-disubstituted isoindoline-1,3-diones. researchgate.net This technique could potentially be applied to cycloaddition reactions involving the exocyclic double bond of this compound, leading to complex polycyclic structures in a time-efficient manner. Microwave irradiation has also been successfully employed in the synthesis of 1,3-diketones, which are key building blocks for various heterocycles, suggesting its utility in reactions involving the dione (B5365651) functionality of the isochroman core. nih.gov

Sonochemistry , the use of ultrasound to promote chemical reactions, offers another non-conventional approach. The primary effects of ultrasound, including acoustic cavitation, can enhance mass transfer and accelerate reactions, particularly in heterogeneous systems. nih.govnih.govresearchgate.net The application of sonication to reactions of this compound could lead to improved reaction rates and potentially alter reaction pathways, affording products not accessible under silent conditions.

Photochemistry provides a means to access excited-state reactivity, enabling transformations that are not feasible under thermal conditions. The photocatalyzed synthesis of isochromanones from 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates and alkenes demonstrates the potential of light-induced reactions to construct the isochromanone core. beilstein-journals.org Exploring the photochemical behavior of the enol ether moiety in this compound could unveil novel cycloaddition or rearrangement pathways.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of this compound chemistry into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical production.

Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. nih.govmdpi.comnih.gov The photocatalyzed synthesis of isochromanones has been successfully translated from batch to flow conditions, highlighting the feasibility of this approach for related systems. beilstein-journals.org A continuous flow process for the synthesis of the iodinating agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione has also been developed, demonstrating the scalability of dione synthesis in flow reactors. researchgate.net Implementing the synthesis and subsequent transformations of this compound in a flow regime could lead to higher yields, improved purity, and facile scale-up.

Automated synthesis platforms , often coupled with high-throughput screening techniques, can rapidly explore a vast reaction space to identify optimal conditions and discover new reactions. nih.govpurdue.edursc.org By immobilizing this compound or its reaction partners on a solid support, it becomes amenable to automated synthesis protocols. This would enable the rapid generation of libraries of derivatives for biological screening or materials science applications.

Computational Chemistry Approaches for Understanding Reactivity, Selectivity, and Mechanistic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for gaining a deep understanding of the reactivity, selectivity, and mechanistic pathways of reactions involving this compound.

Theoretical studies on the closely related (Z)-4-(hydroxypropyl)isochroman-1,3-dione have provided valuable insights into its conformational preferences and tautomerization pathways. researchgate.net DFT and ab-initio calculations have been used to identify the most stable conformers and to locate transition states for proton transfer processes. researchgate.net Such computational approaches can be extended to this compound to predict its preferred tautomeric form and to understand the factors governing its reactivity.

DFT calculations are also powerful for elucidating the mechanisms of cycloaddition reactions. nih.govresearchgate.net For the 1,3-dipolar cycloaddition of nitrones to 4-methylene-1,3-oxazol-5(4H)-one, a related system with an exocyclic double bond, DFT has been used to study the peri-, chemo-, regio-, stereo-, and enantioselectivities. nih.gov Similar computational analyses of cycloaddition reactions involving this compound would be invaluable for predicting the outcome of these reactions and for designing more selective catalysts. The analysis of frontier molecular orbitals (HOMO and LUMO) can reveal whether a reaction is normal or inverse electron-demand, providing crucial information for choosing appropriate reaction partners. nih.gov

The table below presents a summary of computational findings for a related isochroman-1,3-dione derivative, which can inform future computational studies on this compound.

Computational MethodSystem StudiedKey Findings
DFT and MP2(Z)-4-(hydroxypropyl)isochroman-1,3-dioneIdentification of stable conformers and transition states for tautomerization. researchgate.net
DFT (M06-2X/6-311G(d,p))1,3-Dipolar cycloaddition with 4-methylene-1,3-oxazol-5(4H)-onePrediction of chemo-, regio-, and stereoselectivity. nih.gov

Design of Next-Generation Synthetic Reagents and Chiral Auxiliaries Based on the this compound Motif

The rigid, chiral scaffold of isochroman-1,3-dione derivatives makes them attractive candidates for the design of novel synthetic reagents and chiral auxiliaries for asymmetric synthesis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The isochroman-1,3-dione framework, when appropriately functionalized with a chiral moiety, could serve as a novel chiral auxiliary. The steric bulk and defined conformational preferences of the isochroman ring system could effectively shield one face of a prochiral center, leading to high levels of stereocontrol in reactions such as alkylations, aldol additions, and cycloadditions.

Chiral ligands for asymmetric catalysis can also be envisioned based on the this compound motif. By introducing coordinating groups, such as phosphines, amines, or alcohols, onto the isochroman backbone, novel ligands could be synthesized. nih.govresearchgate.netnih.gov The chirality of the isochroman scaffold could be transferred to the metal center, creating a chiral environment that promotes enantioselective catalysis. The development of organocatalysts derived from the isochroman-1,3-dione scaffold is another exciting possibility. nih.govnih.govresearchgate.net Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile through non-covalent interactions, have proven to be highly effective in a wide range of asymmetric transformations.

The design of such reagents and auxiliaries will be guided by a combination of experimental screening and computational modeling to optimize their structure for high stereoselectivity and catalytic activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethoxymethylene-isochroman-1,3-dione, and what experimental conditions are critical for high yield?

  • Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation between isochroman-1,3-dione and ethoxy-substituted aldehydes. Key conditions include anhydrous solvents (e.g., ethanol or THF), catalytic bases like piperidine, and reflux at 60–80°C for 6–12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials . Monitoring reaction progress by TLC and confirming purity via melting point analysis or HPLC is essential .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the ethoxymethylene moiety and isochromanone backbone. For example, the ethylene proton appears as a singlet near δ 8.5–9.0 ppm, while the ethoxy group shows a quartet near δ 1.3–1.5 ppm (1^1H) and δ 14–18 ppm (13^{13}C) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak (e.g., m/z ~260–300 for similar derivatives) and fragmentation patterns to verify substituents .
  • X-ray Crystallography : Resolves stereochemical ambiguities; for analogs, C–C bond lengths in the methylene group typically range from 1.32–1.35 Å, confirming conjugation .

Q. How can researchers optimize purification protocols for this compound?

  • Methodological Answer : Use gradient elution in column chromatography (silica gel, ethyl acetate/hexane 10–40%) to separate polar byproducts. Recrystallization from ethanol or methanol improves purity. Validate via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the ethoxymethylene or isochromanone positions. For example:

  • Electron-withdrawing groups (e.g., -F, -NO2_2) enhance antifungal activity by increasing electrophilicity, as seen in analogs with EC50_{50} values <10 μM .
  • Bulkier substituents reduce membrane permeability, as shown in cytotoxicity assays against fungal strains . Computational docking (e.g., AutoDock Vina) can predict binding affinity to target enzymes like CYP51 .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT-calculated chemical shifts)?

  • Methodological Answer :

  • Validation Protocols : Compare experimental 1^1H NMR shifts with DFT (B3LYP/6-31G*) calculations. Deviations >0.3 ppm suggest conformational flexibility or solvent effects. For example, the ethoxy group’s rotational barriers may require MD simulations to account for dynamic effects .
  • X-ray Validation : Resolve discrepancies by crystallizing the compound and comparing bond angles/distances with optimized DFT geometries .

Q. How can advanced microspectroscopic techniques (e.g., ToF-SIMS, AFM-IR) elucidate surface interactions of this compound in environmental studies?

  • Methodological Answer :

  • ToF-SIMS : Maps molecular distribution on surfaces (e.g., silica or cellulose) to study adsorption/desorption kinetics. Detect characteristic fragments (e.g., m/z 121 for isochromanone cleavage) .
  • AFM-IR : Measures nanoscale IR spectra to identify surface-bound conformers. For example, carbonyl stretches (1700–1750 cm1^{-1}) shift upon interaction with oxidants like ozone .

Q. What experimental designs are optimal for evaluating the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 14–28 days. Monitor degradation via HPLC and identify byproducts using LC-MS.
  • Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf life at 25°C. For analogs, degradation follows first-order kinetics with activation energies ~60–80 kJ/mol .

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